molecular formula C13H19Cl2F3N2 B2758295 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707580-71-9

4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No. B2758295
CAS RN: 1707580-71-9
M. Wt: 331.2
InChI Key: VPYAPCBFQIRAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H17F3N2・2HCl . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring bound to a benzyl group with a trifluoromethyl group attached . The molecular weight of the compound is 331.2 .

Scientific Research Applications

Role in Drug Development

The compound is a part of a group of drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been approved by the FDA over the last 20 years and have been used for various diseases and disorders .

Synthesis of Pexidartinib

The compound has been used in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints.

Inhibition of Protein Kinase B (Akt)

The compound has been used in the development of inhibitors of Protein Kinase B (Akt) . Akt is an important component of intracellular signaling pathways regulating growth and survival, and its deregulation is frequently observed in cancer .

Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide Derivatives

The compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives could potentially have various applications in medicinal chemistry.

Development of Orally Bioavailable Inhibitors

The compound has been used in the development of orally bioavailable inhibitors of PKB . These inhibitors have shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Potential Applications in Cancer Therapy

Given its role in the development of inhibitors of Protein Kinase B (Akt), the compound has potential applications in cancer therapy . Unregulated signaling in the PI3K-PKB pathway is a common molecular pathology in many human cancers .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of research on 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications. Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents , suggesting a wide range of possible future research directions.

properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;;/h1-4,18H,5-9,17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYAPCBFQIRAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

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